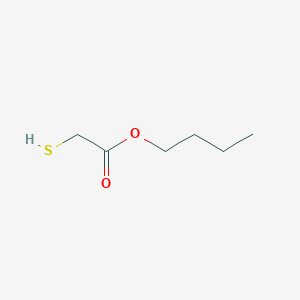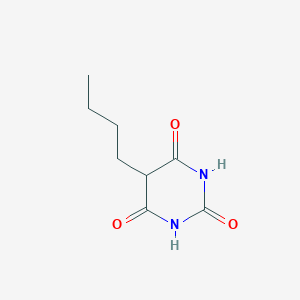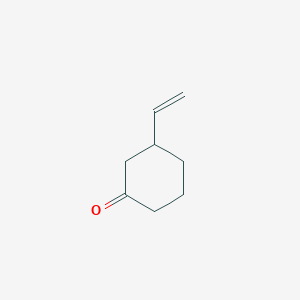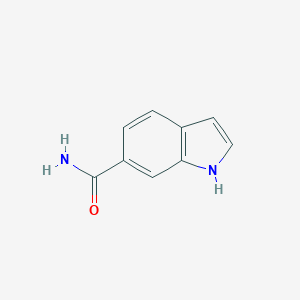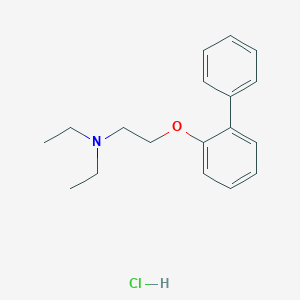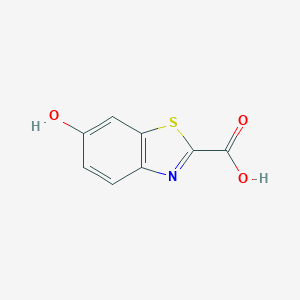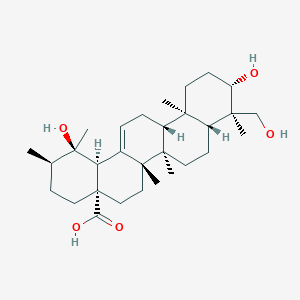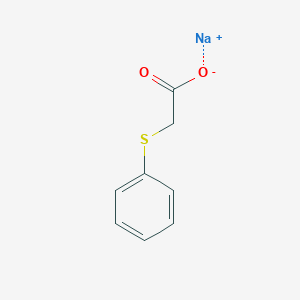
Sodium (phenylthio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (phenylthio)acetate is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Sodium (phenylthio)acetate has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
Sodium (Sodium (phenylthio)acetate)acetate has been used in a variety of scientific research applications. One of the most common uses is as a reagent in organic chemistry. Sodium (Sodium (phenylthio)acetate)acetate can be used to convert carboxylic acids into their corresponding thioesters. This reaction is useful in the synthesis of a variety of organic compounds.
In addition to its use in organic chemistry, Sodium (Sodium (phenylthio)acetate)acetate has also been used in biochemical and pharmacological research. It has been shown to have anti-tumor activity in vitro and in vivo. Sodium (Sodium (phenylthio)acetate)acetate has also been shown to inhibit the growth of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of Sodium (Sodium (phenylthio)acetate)acetate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cellular metabolism. This leads to a decrease in the production of ATP, which is necessary for cell survival.
Efectos Bioquímicos Y Fisiológicos
Sodium (Sodium (phenylthio)acetate)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium (Sodium (phenylthio)acetate)acetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods of time.
However, there are also limitations to the use of Sodium (Sodium (phenylthio)acetate)acetate in lab experiments. It can be toxic to cells at high concentrations. It is also not very soluble in organic solvents, which can limit its use in certain reactions.
Direcciones Futuras
There are several future directions for the research on Sodium (Sodium (phenylthio)acetate)acetate. One area of interest is its potential as an anti-cancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is its potential as an anti-inflammatory agent. Sodium (Sodium (phenylthio)acetate)acetate has been shown to reduce inflammation in vitro, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
In conclusion, Sodium (Sodium (phenylthio)acetate)acetate is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Sodium (Sodium (phenylthio)acetate)acetate as a therapeutic agent in various fields.
Métodos De Síntesis
Sodium (Sodium (phenylthio)acetate)acetate can be synthesized through a variety of methods. One common method involves the reaction of Sodium (phenylthio)acetateacetic acid with sodium hydroxide. The resulting compound is then purified through crystallization.
Propiedades
Número CAS |
1641-35-6 |
|---|---|
Nombre del producto |
Sodium (phenylthio)acetate |
Fórmula molecular |
C8H7NaO2S |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
sodium;2-phenylsulfanylacetate |
InChI |
InChI=1S/C8H8O2S.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
OYCGIXLICRSQPW-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
Sinónimos |
(Phenylthio)acetic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



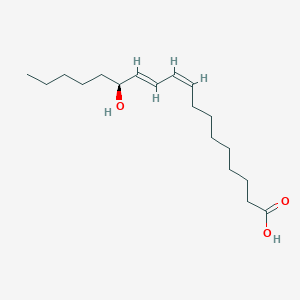
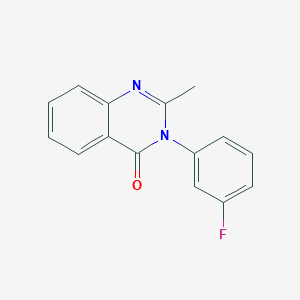
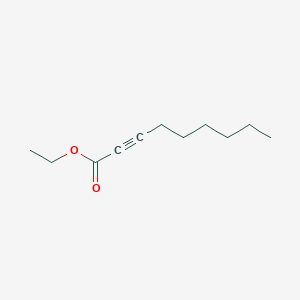
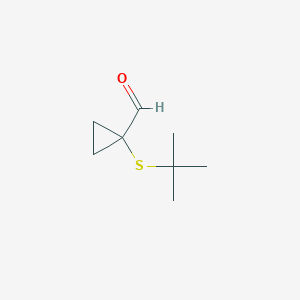
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)

